Spasmofen

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

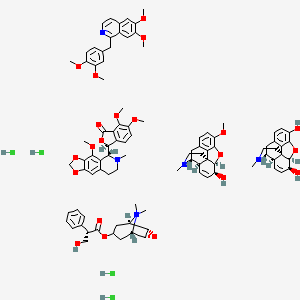

Structure

2D Structure

Properties

CAS No. |

82824-08-6 |

|---|---|

Molecular Formula |

C95H112Cl4N5O21+ |

Molecular Weight |

1801.7 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;[(1R,2S,4R,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;tetrahydrochloride |

InChI |

InChI=1S/C22H23NO7.C20H21NO4.C18H24NO4.C18H21NO3.C17H19NO3.4ClH/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18;1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;;;;/h5-6,9,17-18H,7-8,10H2,1-4H3;5-8,10-12H,9H2,1-4H3;3-7,12-17,20H,8-10H2,1-2H3;3-6,11-13,17,20H,7-9H2,1-2H3;2-5,10-11,13,16,19-20H,6-8H2,1H3;4*1H/q;;+1;;;;;;/t17-,18+;;12?,13-,14-,15+,16+,17-;11-,12+,13-,17-,18-;10-,11+,13-,16-,17-;;;;/m1.100..../s1 |

InChI Key |

RTUUSLSZUVZNDS-NHDGDHBCSA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl.Cl.Cl.Cl |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.C[N+]1([C@@H]2CC(C[C@H]1[C@@H]3[C@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl.Cl.Cl.Cl |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl.Cl.Cl.Cl |

Synonyms |

spasmofen |

Origin of Product |

United States |

Academic Overview of Ketoprofen As a Prototypical Nonsteroidal Anti Inflammatory Drug Nsaid

Ketoprofen (B1673614), chemically known as 2-(3-benzoylphenyl)propanoic acid, is a well-established NSAID belonging to the propionic acid class. wikipedia.orgnih.gov It is widely utilized in research for its analgesic, anti-inflammatory, and antipyretic properties. jrasb.comresearchgate.net First synthesized in 1967, it serves as a prototypical NSAID in pharmacological studies. wikipedia.orgchemicalbook.com

The principal mechanism of action for Ketoprofen involves the reversible, non-specific inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. wikipedia.orgjrasb.compatsnap.com These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. patsnap.comdrugbank.com By inhibiting COX enzymes, Ketoprofen effectively reduces the synthesis of these pro-inflammatory prostaglandins. wikipedia.orgdrugbank.com Research indicates that while the inhibition of COX-2 is primarily responsible for its anti-inflammatory effects, the concurrent inhibition of the constitutively expressed COX-1 is associated with certain side effects. patsnap.comdrugbank.com

In addition to COX inhibition, some studies suggest that Ketoprofen may possess other mechanisms that contribute to its anti-inflammatory profile, such as the inhibition of the lipoxygenase pathway, which would reduce the production of leukotrienes, another class of inflammatory mediators. patsnap.com Further research points to potential anti-bradykinin activity and a stabilizing effect on lysosomal membranes, which can decrease tissue destruction during inflammation. chemicalbook.comdrugbank.com Its antipyretic effects are thought to arise from action on the hypothalamus, leading to peripheral vasodilation and heat dissipation. drugbank.com

Ketoprofen exists as a racemic mixture, but it is the (S)-enantiomer that holds the majority of the pharmacological activity. wikipedia.org An interesting area of metabolic research is the unidirectional chiral inversion of the inactive (R)-enantiomer to the active (S)-enantiomer within the body. wikipedia.org

Table 1: Key Academic and Pharmacological Properties of Ketoprofen

| Property | Description |

|---|---|

| Chemical Class | Propionic Acid Derivative wikipedia.orgdrugbank.com |

| Molecular Formula | C16H14O3 nih.gov |

| Mechanism of Action | Reversible inhibitor of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes. wikipedia.orgpatsnap.com May also inhibit lipoxygenase. patsnap.com |

| Primary Pharmacological Effect | Decreased synthesis of prostaglandins and leukotrienes. patsnap.comdrugbank.com |

| Metabolism | Primarily hepatic, via conjugation with glucuronic acid. drugbank.com Undergoes chiral inversion from (R)- to (S)-enantiomer. wikipedia.org |

| Protein Binding | ~99%, primarily to albumin. jrasb.comdrugbank.com |

Academic Overview of Hyoscine Butylbromide Scopolamine Butylbromide As a Representative Anticholinergic Agent

Hyoscine Butylbromide, also known as Scopolamine (B1681570) Butylbromide, is a semi-synthetic derivative of scopolamine, a natural alkaloid found in plants of the Solanaceae family. wikipedia.org It is classified as an anticholinergic agent and is frequently used in research as a representative spasmolytic. nih.govresearchgate.net

Its mechanism of action is rooted in its function as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (M-receptors), particularly the M3 subtype, located on smooth muscle cells. drugbank.compatsnap.comprisminltd.com Acetylcholine, a neurotransmitter of the parasympathetic nervous system, normally binds to these receptors to stimulate smooth muscle contraction. patsnap.comed.ac.uk By blocking these receptors, Hyoscine Butylbromide inhibits the action of acetylcholine, leading to smooth muscle relaxation and a spasmolytic effect. nih.govpatsnap.com Some research also indicates an affinity for nicotinic receptors, which may contribute to a ganglion-blocking effect within the visceral wall. nih.govmims.comnih.gov

A key feature of Hyoscine Butylbromide from a research perspective is its chemical structure as a quaternary ammonium (B1175870) compound. wikipedia.orgpatsnap.com The attachment of a butyl-bromide moiety to the hyoscine molecule significantly increases its polarity. wikipedia.org This chemical modification prevents it from readily crossing the blood-brain barrier, which minimizes the central nervous system effects often associated with its parent compound, scopolamine (a tertiary amine). wikipedia.orgpatsnap.comed.ac.uk This peripheral selectivity makes it a valuable tool for studying the effects of peripheral muscarinic receptor blockade. Pharmacokinetic studies have consistently shown its low oral bioavailability and systemic absorption. nih.govdrugbank.com

Table 2: Comparison of Hyoscine Butylbromide and its Parent Compound Scopolamine

| Feature | Hyoscine Butylbromide (Scopolamine Butylbromide) | Scopolamine |

|---|---|---|

| Chemical Structure | Quaternary ammonium compound wikipedia.orgpatsnap.com | Tertiary amine wikipedia.org |

| Primary Mechanism | Competitive antagonist at peripheral muscarinic receptors drugbank.comed.ac.uk | Non-specific muscarinic antagonist at central and peripheral receptors wikipedia.org |

| Blood-Brain Barrier | Does not readily cross wikipedia.orgpatsnap.com | Crosses the blood-brain barrier wikipedia.org |

| Primary Site of Action | Peripheral (e.g., GI tract smooth muscle) nih.govmims.com | Central and Peripheral wikipedia.org |

| Primary Research Use | Study of peripheral anticholinergic/spasmolytic effects wikipedia.orgnih.gov | Study of central and peripheral anticholinergic effects, motion sickness models wikipedia.org |

Theoretical Frameworks for Fixed Dose Combination Pharmaceutical Research

Synergistic and Additive Pharmacological Research of Combined APIs

Identification and Characterization of Cellular Signaling Pathways Influenced by Combined Agents

Phospholipase C (PLC)/Protein Kinase C (PKC) Pathway Activation

The Phospholipase C (PLC)/Protein Kinase C (PKC) pathway is a crucial signaling cascade involved in various cellular functions, including proliferation, differentiation, and motility, by generating second messengers diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3) from phosphatidylinositol 4,5-bisphosphate (PIP2). mdpi.comopen.educellsignal.com DAG activates PKC, while IP3 mobilizes intracellular calcium. mdpi.comopen.edu

Research indicates that morphine, a component of this compound, influences the PLC/PKC pathway. Activation of the μ opioid receptor (MOR) by morphine can lead to the activation of the Gβγ subunit, which subsequently activates PLC, thereby initiating PKC activation. mdpi.com Studies have shown that specific PKC isoenzymes, namely PKCα and PKCε, are activated at the plasma membrane within minutes of MOR activation by morphine in dorsal root ganglion (DRG) neurons and HEK-293 cells overexpressing MOR. mdpi.com Furthermore, chronic exposure to morphine has been observed to increase the protein levels and activity of PKCα and PKCγ in the dorsal spinal cord. mdpi.com

For other components like papaverine (B1678415) and codeine, direct and detailed research findings explicitly linking their effects to the activation or modulation of the PLC/PKC pathway were not prominently identified in the current scientific literature search. Papaverine is primarily known for its phosphodiesterase inhibitory activity, which increases cyclic AMP (cAMP) and cyclic GMP (cGMP) levels, affecting downstream pathways such as cAMP/PKA and MEK/ERK. researchgate.net While these pathways can crosstalk with PLC/PKC, direct mechanistic data for papaverine on PLC/PKC activation was not found.

STAT3 and YAP Signaling Pathway Investigations

The Signal Transducer and Activator of Transcription 3 (STAT3) and Yes-associated protein (YAP) signaling pathways are integral to cell proliferation, differentiation, survival, and organ development. frontiersin.orgmdpi.com STAT3 is often activated by phosphorylation, leading to dimerization, nuclear translocation, and gene expression regulation. nih.gov YAP, a key effector of the Hippo signaling pathway, plays a significant role in regulating cell growth and apoptosis. frontiersin.orgmdpi.com

Investigations into the direct modulation of STAT3 and YAP signaling by the components of this compound reveal some insights, particularly for noscapine (B1679977). Noscapine has been shown to inhibit YAP localization, which subsequently suppresses the Akt/mTOR pathway, ultimately leading to autophagy-dependent cell death. nih.gov This suggests an indirect influence of noscapine on YAP signaling by affecting its cellular localization and downstream effects on Akt/mTOR.

Akt/mTOR Signaling Modulations

The Akt/mTOR (mammalian Target of Rapamycin) signaling pathway is a highly conserved intracellular network critical for regulating numerous cellular processes, including cell growth, proliferation, survival, and metabolism. nih.govfrontiersin.orgartrosiginocchioanca.itplos.orgmdpi.comfrontiersin.orgnih.gov Dysregulation of this pathway is frequently implicated in various diseases, including cancer. nih.govartrosiginocchioanca.itplos.orgmdpi.comnih.gov

Research has provided direct evidence of the modulation of the Akt/mTOR pathway by certain components of this compound:

Papaverine: Studies have indicated that papaverine injection can influence the PI3K/Akt/mTOR signaling pathway. In the context of vascular inflammation and crisis following severed finger replantation, clustered care combined with papaverine injection was found to reduce vascular inflammatory symptoms and vascular crisis through this pathway. elifesciences.org Specifically, the concentrations of PI3K, AKT, and mTOR proteins were observed to be higher in the papaverine-treated group compared to the control group. elifesciences.org

Noscapine: Noscapine has been shown to reduce the expression of phosphorylated protein kinase B (p-AKT) and total AKT. nih.gov Furthermore, noscapine's inhibition of YAP localization has been linked to the suppression of the Akt/mTOR pathway, which subsequently triggers autophagy-dependent cell death. nih.gov

The observed modulations of Akt/mTOR signaling by papaverine and noscapine highlight their potential roles in cellular processes beyond their primary antispasmodic or antitussive actions.

Table 1: Effects of this compound Components on Akt/mTOR Pathway Protein Concentrations

| Component | Pathway Affected | Protein/Marker | Effect on Concentration | P-value (vs. Control) | Context | Source |

| Papaverine | PI3K/Akt/mTOR | PI3K | Higher | < 0.05 | Vascular inflammation/crisis | elifesciences.org |

| Papaverine | PI3K/Akt/mTOR | AKT | Higher | < 0.05 | Vascular inflammation/crisis | elifesciences.org |

| Papaverine | PI3K/Akt/mTOR | mTOR | Higher | < 0.05 | Vascular inflammation/crisis | elifesciences.org |

| Noscapine | Akt/mTOR | p-AKT | Reduction | Not specified | Autophagy-dependent cell death | nih.gov |

| Noscapine | Akt/mTOR | AKT | Reduction | Not specified | Autophagy-dependent cell death | nih.gov |

This table summarizes key findings related to the impact of this compound components on the Akt/mTOR signaling pathway, providing quantitative data where available.

Computational and Structural Biology Approaches to Spasmofen Components

Structure-Activity Relationship (SAR) Studies and Molecular Design

Structure-Activity Relationship (SAR) studies explore the connection between a molecule's chemical structure and its biological activity. This understanding is fundamental for rational molecular design, aiming to modify compounds to enhance desired pharmacological effects while minimizing undesirable ones.

Rational molecular design is a deliberate process that leverages knowledge of a biological target's structure and function to design small molecules that interact optimally with it nih.govbbau.ac.indrugdesign.org. This approach contrasts with traditional trial-and-error methods by focusing on specific molecular recognition features drugdesign.org. Key principles include:

Target-Based Design: When the three-dimensional (3D) structure of the target protein (e.g., an enzyme or receptor) is known, designers can exploit its binding site characteristics to create molecules that form direct, favorable interactions with specific atoms or functional groups of the target bbau.ac.indrugdesign.org.

Ligand-Based Design: In the absence of a known target structure, information from known active molecules is used to infer the necessary structural features for activity. This often involves pharmacophore modeling, which identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding bbau.ac.indrugdesign.org.

Lock-and-Key and Induced Fit Models: The "lock-and-key" model proposes a rigid fit between a substrate and an active site, while the "induced-fit" theory acknowledges that both the ligand and the target can undergo small conformational changes to achieve an optimal fit during the recognition process drugdesign.org.

Structural Modifications: The core of SAR involves systematic chemical alterations to a lead compound to improve its properties. These modifications can aim to increase potency, enhance selectivity for a specific target, improve solubility, or optimize pharmacokinetic parameters biomedres.usacs.org. Molecular editing techniques, which involve selectively pruning, inserting, exchanging, or modifying atoms or functional groups, are emerging as a means to achieve these structural changes acs.org.

For instance, in the case of Mefenamic Acid, its anti-inflammatory activity is intrinsically linked to its chemical structure as an anthranilic acid derivative. The presence of a carboxylic acid group is essential, and substitutions on the benzene (B151609) ring (e.g., a methyl group in the para position) significantly contribute to its activity. The amine group's position relative to the carboxylic acid also influences potency and pharmacokinetic properties firsthope.co.ingpatindia.com. Similarly, Ketoprofen's analgesic and anti-inflammatory activity is tied to its specific structural features, and quantum-chemical methods are employed to investigate how its molecular dynamics and acid-base properties influence its binding efficiency to enzymes jinr.rumdpi.com.

Computational analysis of ligand-receptor interactions is central to understanding how drugs exert their effects at a molecular level. Techniques like molecular docking predict the preferred orientation (pose) of a ligand within a protein's binding site and estimate the binding affinity jinr.ruchemrxiv.org.

Key aspects of this analysis include:

Binding Site Identification: Computational methods can identify potential binding pockets on protein surfaces, allowing docking algorithms to focus on relevant regions chemrxiv.org.

Non-Covalent Interactions: The stability and specificity of ligand-receptor complexes are driven by various non-covalent interactions, including:

Hydrogen Bonds: Formed between hydrogen bond donors (e.g., -OH, -NH) and acceptors (e.g., oxygen, nitrogen with lone pairs), these are crucial for specificity and affinity bbau.ac.inunina.it.

Hydrophobic Interactions: Arise from the tendency of nonpolar molecules or parts of molecules to associate in an aqueous environment, minimizing contact with water unina.it.

Electrostatic Interactions: Involve attractive forces between oppositely charged groups (e.g., salt bridges) and contribute significantly to binding strength unina.it.

Van der Waals Interactions: Weak, short-range attractive or repulsive forces between atoms unina.it.

Pi-Stacking: Interactions between aromatic rings in the ligand and receptor acs.org.

Functional Group Contributions: Computational functional group mapping (cFGM) generates 3D maps of the affinity of various functional groups for a target's binding site. These maps guide medicinal chemists in selecting and positioning functional groups to optimize affinity, specificity, and pharmacokinetic properties csmres.co.uk.

For antispasmodics like Dicyclomine (B1218976) and Hyoscine (Scopolamine), their mechanism of action involves competitively inhibiting muscarinic acetylcholine (B1216132) receptors slideshare.netresearchgate.netnih.govnih.govnih.govnih.gov. Computational studies would analyze how the specific functional groups within these molecules interact with the amino acid residues in the muscarinic receptor binding sites, identifying critical interactions that contribute to their anticholinergic activity. For example, a QSAR model for anticholinergic risks highlighted the importance of drug-receptor inhibition and inferred structure-bioactivity relationships with muscarinic receptor subtypes researchgate.netnih.gov.

Principles of Rational Molecular Design and Structural Modifications

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a cheminformatics approach that develops mathematical models to correlate the physicochemical properties or structural features of compounds with their biological activities wikipedia.orgjocpr.comfrontiersin.org.

QSAR models serve as powerful computational tools in drug discovery and development by enabling the prediction of biological activities of new or untested compounds without the need for extensive experimental testing jocpr.comfrontiersin.orgprotoqsar.com. This significantly accelerates the drug discovery process and reduces costs jocpr.comfrontiersin.org.

The development of QSAR models involves several key steps:

Data Collection and Curation: Gathering experimental biological activity data for a set of structurally diverse compounds jocpr.comfrontiersin.org.

Molecular Descriptor Generation: Transforming the chemical structures into numerical values (descriptors) that quantify various physicochemical properties (e.g., molecular size, shape, electronegativity, lipophilicity, hydrogen bonding capacity) wikipedia.orgjocpr.comprotoqsar.combiointerfaceresearch.com.

Model Building: Using statistical or machine learning algorithms to establish a mathematical relationship between the descriptors and the biological activity wikipedia.orgjocpr.combiointerfaceresearch.comuclouvain.be.

Validation: Rigorously assessing the reliability and predictive accuracy of the developed model wikipedia.orgjocpr.comfrontiersin.orgderpharmachemica.comd-nb.info.

QSAR models can predict a wide range of pharmacological activities, including binding affinity, inhibitory activity, and even pharmacokinetic and toxicity parameters jocpr.combiointerfaceresearch.comnih.gov. For example, QSAR models have been developed for Mefenamic Acid derivatives to predict their α-glucosidase inhibitory activity, identifying new compounds with strong inhibition based on their structural features researchgate.net. Similarly, QSAR analysis has been applied to Ketoprofen (B1673614) derivatives to predict their analgesic, anti-inflammatory, and ulcerogenic activities, as well as their percutaneous absorption ijpsonline.comnih.gov.

An illustrative example of QSAR model parameters for a hypothetical set of compounds could be:

| Compound | logP (Lipophilicity) | H-Bond Donors | H-Bond Acceptors | Molecular Weight ( g/mol ) | Predicted Activity (IC50, µM) |

| A | 2.5 | 1 | 3 | 250 | 0.15 |

| B | 3.1 | 0 | 2 | 280 | 0.08 |

| C | 1.8 | 2 | 4 | 220 | 0.30 |

| D | 2.9 | 1 | 3 | 265 | 0.10 |

Various statistical and machine learning methodologies are employed in QSAR model construction to establish the relationship between molecular descriptors and biological activity. Common techniques include:

Multiple Linear Regression (MLR): A linear approach that models the relationship between a dependent variable (activity) and two or more independent variables (descriptors) biointerfaceresearch.comuclouvain.bederpharmachemica.com.

Partial Least Squares (PLS): A regression method that finds a linear regression model by projecting the predicted and observed variables to a new space uclouvain.bederpharmachemica.com.

Artificial Neural Networks (ANN): Non-linear models inspired by the human brain, capable of learning complex relationships between inputs and outputs uclouvain.bederpharmachemica.com.

Support Vector Machines (SVM): Supervised learning models used for classification and regression analysis biointerfaceresearch.com.

Validation is a critical step to ensure the reliability, robustness, and predictive accuracy of QSAR models wikipedia.orgderpharmachemica.comd-nb.info. Without proper validation, a model might fit the training data well but fail to accurately predict the activity of new compounds derpharmachemica.comd-nb.info. Key validation strategies include:

Internal Validation (Cross-Validation): Techniques like leave-one-out (LOO) or k-fold cross-validation assess the model's robustness by iteratively training on a subset of the data and predicting the activity of the remaining compounds wikipedia.orgderpharmachemica.comd-nb.info.

External Validation: The most crucial step, involving the use of an independent test set of compounds (not used in model training) to evaluate the model's predictive performance on unseen data wikipedia.orgjocpr.comderpharmachemica.comd-nb.info.

Applicability Domain (AD): Defines the structural and physicochemical space for which the QSAR model is reliable, ensuring that predictions are only made for compounds similar to those in the training set wikipedia.orgjocpr.combiointerfaceresearch.com.

Common statistical parameters used for model evaluation include the coefficient of determination (R² or r²), indicating how well the model fits the data, and the cross-validated correlation coefficient (Q²), which assesses the model's predictive power wikipedia.orgd-nb.info.

Development of Predictive Models for Pharmacological Activity

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a dynamic, atomic-level view of molecular systems, complementing static structural information obtained from techniques like X-ray crystallography nih.govmetrotechinstitute.org3ds.com. These simulations are increasingly vital in drug discovery for several reasons:

Understanding Protein Flexibility: Proteins are dynamic entities, and their binding pockets can undergo conformational changes upon ligand binding nih.gov. MD simulations capture these continuous conformational changes, including the opening and closing of transient druggable subpockets that might be missed by static methods nih.gov.

Detailed Ligand-Receptor Interactions: MD simulations allow researchers to visualize and analyze the intricate non-covalent interactions between a ligand and its receptor over time, providing insights into the stability and binding affinity of the complex acs.orgmetrotechinstitute.org3ds.com. This includes identifying hydrogen bonds, hydrophobic interactions, and pi-stacking interactions that are maintained throughout the simulation acs.orgresearchgate.net.

Predicting Binding Energetics: MD simulations play a crucial role in predicting ligand binding free energies, which are essential for prioritizing promising drug candidates nih.govmetrotechinstitute.org.

Validation of Docking Results: Molecular dynamics simulations can confirm the stability of binding poses predicted by molecular docking studies firsthope.co.inresearchgate.net. A stable ligand-protein complex in an MD simulation suggests a more realistic and energetically favorable binding mode.

Exploring Binding Pathways: MD simulations can investigate the dynamic pathways through which ligands enter and exit binding sites, offering a deeper understanding of the binding mechanism metrotechinstitute.org.

For components like Mefenamic Acid, molecular modeling, including DFT calculations, has been used to analyze its metabolism and understand the kinetic lability of its metabolites scialert.net. For Ketoprofen, DFT calculations have been employed to study its intramolecular dynamics, revealing how the mobility of its structural fragments influences drug binding efficiency mdpi.com. While specific MD simulation data for Dicyclomine or Hyoscine (Scopolamine) in the context of their muscarinic receptor interactions were not extensively detailed in the immediate search results, the principles of MD simulations are directly applicable to understanding the dynamic behavior of these anticholinergic agents within their receptor binding sites, elucidating conformational changes, and refining their interaction profiles.

Protein-Ligand Docking and Computational Binding Affinity Prediction

Protein-ligand docking is a molecular modeling technique used to predict the optimal binding pose and orientation of a small molecule (ligand) within the binding site of a protein receptor or enzyme. guidetoimmunopharmacology.orgnih.gov This method is widely applied in virtual screening to identify potential drug candidates and estimate their binding affinity. guidetoimmunopharmacology.orgresearchgate.net

For Ketoprofen , molecular docking studies have been conducted to investigate its interactions with various biological targets. For instance, ketoprofen and its derivatives have been docked to human serum albumin (HSA) to assess binding affinity, revealing different interaction profiles depending on the compound's structure and the specific binding site on HSA. mdpi.commdpi.com Studies also report the docking of ketoprofen amides to cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and certain cancers, with binding energies indicating potential inhibitory effects. ashdin.comresearchgate.net Furthermore, ketoprofen has been docked to subunits of mTORC1 (RAPTOR and mLST8), demonstrating strong binding and suggesting its role in modulating signaling pathways. researchgate.net

Mefenamic Acid has also been a subject of protein-ligand docking investigations. Research has utilized docking to explore its binding to transforming growth factor-beta type-1 (TGF-β1), identifying favorable binding pockets and key interacting residues. elifesciences.org This computational approach has also been applied in the context of cocrystallization, predicting interactions like hydrogen bonding and π-interactions between mefenamic acid and potential coformers such as saccharin, with a reported binding free energy of –3.1 kcal/mol for saccharin. semanticscholar.org

In the case of Dicyclomine , molecular docking has been employed to confirm its binding to lipase (B570770), an enzyme, revealing that the drug interacts with a specific pocket of 10 amino acids primarily through hydrogen bonds and hydrophobic interactions. researchgate.net

While Hyoscine butylbromide is a crucial antispasmodic component, detailed protein-ligand docking studies specifically elucidating its mechanistic binding to known biological targets at an atomic level were not prominently found in the surveyed literature. General computational methods have been applied to study its electronic and geometric properties, but specific protein-ligand docking insights for its pharmacological action remain less documented in readily available research. chalcogen.ro

Conformational Analysis and Dynamic Behavior of Spasmofen Components

Conformational analysis explores the various spatial arrangements of a molecule that can be interconverted by rotation about single bonds, while molecular dynamics (MD) simulations provide insights into the time-dependent behavior and flexibility of molecules. nih.govsigmaaldrich.comnih.govfrontiersin.org Understanding these aspects is critical for comprehending drug-target interactions and drug stability.

Ketoprofen exhibits dynamic conformational behavior, which has been studied using MD simulations. For example, its inclusion in β-cyclodextrin has been shown to induce a slight reduction in the angle between its two phenyl rings and a notable decrease in the mobility of its carboxyl group, influencing its photophysical properties. researchgate.netresearchgate.net MD simulations have also investigated the intramolecular dynamics of ketoprofen in different forms (molecular, anionic, and ion pair), highlighting varying degrees of mobility among these forms. mdpi.com Furthermore, MD simulations have been used to study the diffusion of ketoprofen in aqueous solutions, correlating its diffusion coefficients with solute-solvent interactions. uevora.pt

Mefenamic Acid is recognized for its conformational flexibility, primarily due to the rotation around its N1–C8 bond. acs.org Molecular dynamics simulations have been extensively applied to study its conformational equilibria, particularly in supercritical carbon dioxide (scCO2), where temperature-induced conformational crossovers between different polymorphic forms have been observed. nih.govresearchgate.net MD simulations have also provided insights into the intermolecular interactions and polymorphism of mefenamic acid in solutions like N,N-dimethyl formamide, demonstrating the formation of strong hydrogen bonds that influence its crystallization into specific polymorphic forms. academie-sciences.frresearchgate.netacademie-sciences.fr The binding of mefenamic acid to TGF-β1 has also been investigated through all-atom molecular dynamics simulations to understand the binding kinetics and conformational dynamics of the complex. elifesciences.orgunar.ac.id

For Dicyclomine , while its interaction with lipase has been shown to induce a conformational change in the enzyme, making it more compact, detailed studies on the intrinsic conformational analysis and dynamic behavior of dicyclomine itself in a mechanistic pharmacological context are not extensively reported in the provided search results. researchgate.net

Similarly, for Hyoscine butylbromide , detailed computational studies focusing on its conformational analysis and dynamic behavior relevant to its specific pharmacological mechanism were not found in the search results.

Advanced Atomistic Computer Simulations in Mechanistic Pharmacological Research

Advanced atomistic computer simulations, such as molecular dynamics (MD) simulations, offer a high-resolution view of molecular systems, enabling researchers to explore complex biological processes and drug mechanisms at the atomic level. frontiersin.orgunar.ac.idnih.govnih.govresearchgate.net These simulations can reveal hidden binding sites, predict drug-binding poses, and estimate thermodynamic and kinetic properties crucial for drug discovery. nih.gov

Ketoprofen has been studied using atomistic MD simulations to understand its interactions with drug delivery systems. For instance, simulations have explored surface interactions between ketoprofen molecules and amorphous silicon dioxide (SiO2) thin films, revealing the formation of hydrogen bonds between the drug and the hydrated silica (B1680970) surface. nih.gov This provides insights into the design of novel biomaterial nanocarriers for drug release. Furthermore, atomistic MD simulations, coupled with MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) binding free energy calculations, have been employed to evaluate novel ketoprofen derivatives as potential COX-2 inhibitors, providing detailed insights into the structure and dynamics of the protein-ligand complexes. nih.gov

For Mefenamic Acid , full atomistic classical molecular dynamics methods have been applied to investigate its impregnation into polymer matrices, such as poly(methyl methacrylate) (PMMA), in supercritical carbon dioxide. These simulations analyzed various characteristics, including the radius of gyration, mean squared displacement, and the average number of hydrogen bonds, to understand the distribution and self-association of mefenamic acid within the polymer. researchgate.net Atomistic simulations have also been crucial in studying its polymorphic forms and intermolecular interactions in solution, contributing to the understanding of its crystallization behavior. academie-sciences.frresearchgate.netacademie-sciences.fr

While the principles of advanced atomistic simulations are broadly applicable, specific detailed mechanistic pharmacological research using these techniques for Hyoscine butylbromide and Dicyclomine were not extensively detailed in the provided search results. The existing literature often focuses on the general applications of these methods or on other compounds.

Advanced Research Techniques and Future Directions for Spasmofen Component Research

Omics Technologies for Comprehensive Biological Response Analysis

The advent of "omics" technologies has enabled a systems-level understanding of the biological responses to drugs. By simultaneously measuring thousands of molecular changes, proteomics and transcriptomics provide a comprehensive picture of how cells and tissues react to the components of Spasmofen.

Proteomics Investigations of Protein Expression and Post-Translational Modifications

Proteomics, the large-scale study of proteins, can identify changes in protein expression and post-translational modifications that occur in response to drug treatment. asbmb.org This information is critical for identifying the molecular targets of drugs and for understanding their mechanisms of action. For the components of this compound, proteomic studies can reveal how they modulate signaling pathways involved in pain and muscle contraction. nih.gov For instance, a proteomics approach could identify proteins whose expression is altered in smooth muscle cells following treatment with an antispasmodic agent, providing clues about its downstream effects. researchgate.net This hypothesis-free approach can uncover novel drug targets and biomarkers of drug efficacy. asbmb.org

Table 2: Omics Technologies in Component Research

| Omics Technology | Application in Component Research | Potential Findings |

|---|---|---|

| Proteomics | Analysis of protein expression and post-translational modifications. asbmb.org | Identification of drug targets, elucidation of signaling pathways, discovery of biomarkers. asbmb.orgnih.gov |

| Transcriptomics | Analysis of gene expression profiles. ias.ac.in | Understanding of gene regulatory networks, identification of genes responsive to drug treatment. preprints.orgnih.gov |

Transcriptomics Analysis of Gene Expression Profiles in Response to this compound Components

Transcriptomics involves the analysis of the complete set of RNA transcripts in a cell or tissue, providing a snapshot of the genes that are active at a particular time. ias.ac.in By comparing the transcriptomes of treated and untreated cells, researchers can identify genes whose expression is altered by the components of this compound. preprints.org This can reveal the gene regulatory networks that are influenced by the drugs and provide insights into their broader biological effects. nih.govelifesciences.org For example, transcriptomic analysis could show how the analgesic components of this compound affect the expression of genes involved in inflammation and nerve signaling.

Emerging Research Paradigms and Unanswered Questions for this compound Components

Unanswered questions that future research could address include the precise molecular mechanisms underlying the synergistic interactions between the analgesic and antispasmodic components. scielo.br Further investigation is also needed to understand the long-term effects of these components on cellular and physiological processes. The development of more sophisticated in vitro and in vivo models will be crucial for addressing these complex questions and for guiding the development of new and improved therapies for spasmodic pain. mdpi.commdpi.com The increasing development of medicine is leading to the launch of new drugs to enhance treatment and improve therapeutic quality while reducing side effects. databridgemarketresearch.com

Further Mechanistic Elucidation of Unresolved Pharmacological Aspects

While the primary mechanisms of action for the components of this compound are known, several aspects of their pharmacology remain under investigation, promising a more nuanced application in clinical practice.

Papaverine, a benzylisoquinoline alkaloid, is recognized as a non-selective phosphodiesterase (PDE) inhibitor, which increases intracellular levels of cyclic AMP and cGMP, leading to smooth muscle relaxation. nih.govdrugbank.com Its primary action involves the inhibition of myosin light-chain kinase (MLCK), a crucial step in muscle contraction. nih.govresearchgate.net However, the complete picture of its in vivo mechanism is not fully elucidated. wikipedia.org Research suggests it may also have direct effects on calcium channels and could alter mitochondrial respiration. drugbank.comwikipedia.org The biosynthesis of papaverine itself is a subject of ongoing research, with two proposed pathways—the N-desmethylated and the N-methylated routes—still being fully mapped out. pnas.org Advanced analytical techniques such as density functional theory (DFT) calculations, mass spectrometry, and various forms of spectroscopy are being employed to clarify the biosynthetic pathway of papaverine. encyclopedia.pub Further research is needed to fully understand its diverse biological activities, which extend to antiviral, cardioprotective, and neuroprotective effects. nih.govresearchgate.net

Hyoscine Butylbromide:

A derivative of scopolamine (B1681570), hyoscine butylbromide is an antispasmodic agent that relaxes the smooth muscles of the abdominal and pelvic organs. pharmacia1.com Its primary mechanism is the blockade of acetylcholine (B1216132) transmission in the intramural parasympathetic ganglia. sallypharmacies.comnih.gov However, the exact mechanism by which it facilitates effects such as the shortening of labor duration is not yet fully understood, with evidence for its efficacy in this context having been largely anecdotal until more recent studies. nih.govnih.govmums.ac.irclinicaltrials.gov While it is known to be an anticholinergic agent, its specific actions on the cervico-uterine plexus and its direct effects on cervical smooth muscle require further investigation. mums.ac.irtci-thaijo.org

Dicyclomine (B1218976) and Mefenamic Acid:

Formulations of this compound containing dicyclomine and mefenamic acid combine an anticholinergic and an NSAID. Dicyclomine exhibits a dual mechanism, acting as a specific antimuscarinic agent and also having a direct musculotropic effect on smooth muscle. sdrugs.com Mefenamic acid, like ketoprofen, inhibits prostaglandin (B15479496) synthesis. 1mg.com The synergistic effects and any unique pharmacological aspects arising from their combination are areas for further study.

Exploration of Novel Molecular Targets and Off-Target Interactions

The search for novel molecular targets and the characterization of off-target interactions are critical for understanding the full therapeutic potential and side-effect profiles of this compound's components.

Papaverine:

Recent research has identified papaverine as a selective inhibitor of phosphodiesterase 10A (PDE10A), which is predominantly found in the brain's striatum. nih.govwikipedia.org This finding has led to investigations into its potential as an antipsychotic agent, although results have been mixed. nih.govwikipedia.org An "off-target" effect of papaverine that has garnered significant interest is its ability to reversibly inhibit mitochondrial complex I. nih.gov This action is separate from its PDE10A inhibitory activity and is being explored for its potential to radiosensitize solid tumors. nih.govaacrjournals.org Papaverine and its derivatives are also being investigated for their effects on cyclin-dependent kinase 5 (CDK5), with studies showing they can inhibit lung cancer cell proliferation and migration. acs.org Its interaction with various signaling pathways, including PI3K/Akt, mTOR, and VEGF, further expands its potential applications, particularly in oncology. nih.gov

Hyoscine Butylbromide:

While the primary target of hyoscine butylbromide is the muscarinic acetylcholine receptor, research into its broader interactions is less extensive. As an anticholinergic agent, it has the potential for a range of off-target effects, particularly if it crosses the blood-brain barrier, which it does not readily do. pharmacia1.com However, the possibility of psychiatric side effects like confusion cannot be entirely ruled out, suggesting some level of central nervous system interaction under certain conditions. pharmacia1.com

Ketoprofen:

The primary targets of ketoprofen are the COX-1 and COX-2 enzymes. drugbank.com However, its off-target interactions are numerous and can contribute to both its therapeutic effects and its adverse reactions. Interactions with other drugs are a significant consideration, as ketoprofen can affect the pharmacokinetics of medications such as ACE inhibitors, methotrexate, and certain diuretics. medicinenet.comrxlist.com It can also increase the risk of bleeding when combined with anticoagulants or other NSAIDs. medicinenet.com Research is ongoing to better understand these interactions and to develop formulations, such as ketoprofen lysine (B10760008) salt, that may have an enhanced safety profile, potentially through gastroprotective effects mediated by antioxidant mechanisms and upregulation of gastric mucosal integrity factors. nih.gov

The following table summarizes some of the known and emerging molecular targets for the components of this compound:

| Compound | Primary Target(s) | Novel/Off-Target(s) | Potential Therapeutic Implications of Novel/Off-Targets |

| Papaverine | Phosphodiesterases (non-selective) | PDE10A, Mitochondrial Complex I, CDK5 | Antipsychotic, Cancer radiosensitizer, Anticancer (lung) |

| Hyoscine Butylbromide | Muscarinic Acetylcholine Receptors | - | - |

| Ketoprofen | COX-1, COX-2 | Various drug transporters and metabolizing enzymes | Modulation of other drug effects, potential for adverse interactions |

Table 1: Molecular Targets of this compound Components

Methodological Advancements in Preclinical Assessment and In Silico Prediction

The development of new antispasmodic drugs and the refinement of existing ones are being accelerated by advancements in preclinical assessment and computational modeling.

Preclinical Assessment:

Traditional preclinical models for antispasmodic activity have relied on ex vivo organ bath studies using tissues like rabbit jejunum or rat ileum. mdpi.com While these methods are useful for mechanistic studies, they have limitations in predicting in vivo efficacy. mdpi.com More recent approaches are incorporating a wider array of models and endpoints. For instance, in vivo models that measure gastrointestinal transit time in mice provide a more holistic assessment of a drug's effects. mdpi.com Furthermore, the development of more clinically relevant pain models, such as those for inflammatory or neuropathic pain, allows for a better evaluation of the analgesic components of this compound formulations. acs.org The use of advanced imaging techniques like functional magnetic resonance imaging (fMRI) is also emerging as a non-invasive tool to investigate the neural changes associated with pain and the effects of analgesic drugs. acs.org

In Silico Prediction:

Computational, or in silico, methods are playing an increasingly important role in drug discovery and development. mdpi.com These approaches can predict drug-target interactions, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and toxicity (ADMET) before a compound is even synthesized, thereby reducing the time and cost of research. mdpi.comnih.gov

For antispasmodic drug discovery, in silico techniques are being used to:

Identify Novel Targets: By screening large databases of proteins, computational models can predict new potential targets for existing drugs, a process known as drug repurposing.

Design New Molecules: Rational drug design (RDD) uses knowledge of a target's structure to design molecules with high binding affinity and specificity. mdpi.com This can lead to the development of more potent and safer antispasmodics.

Predict Off-Target Effects: Machine learning algorithms can be trained on large datasets of known drug-target interactions to predict potential off-target effects, helping to anticipate and mitigate adverse reactions. researchgate.net

Virtual Screening: Large libraries of chemical compounds can be virtually screened against a specific target to identify promising lead candidates for further experimental testing.

The integration of chemical, genomic, and pharmacological data into comprehensive in silico models is a powerful strategy for advancing drug discovery. mdpi.com For example, network pharmacology can be used to understand the complex interactions of a drug with multiple targets within a biological system, providing a more holistic view of its mechanism of action. mdpi.com

The table below highlights some of the advanced methodologies being applied in antispasmodic research:

| Methodology | Application in Antispasmodic Research |

| Advanced Preclinical Models | In vivo gastrointestinal transit models, inflammatory and neuropathic pain models. |

| Functional Neuroimaging (fMRI) | Non-invasive assessment of central pain pathways and drug effects. |

| Rational Drug Design (RDD) | Design of novel antispasmodic molecules with improved efficacy and safety. |

| Machine Learning | Prediction of drug-target interactions, off-target effects, and ADMET properties. |

| Network Pharmacology | Elucidation of complex drug-target networks and systems-level mechanisms. |

Table 2: Advanced Methodologies in Antispasmodic Research

Q & A

Q. How can researchers optimize this compound’s dosing regimen in heterogeneous patient populations (e.g., renal impairment)?

- Answer :

- Population pharmacokinetic modeling to adjust for covariates like creatinine clearance .

- Bayesian adaptive designs to individualize doses during trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.